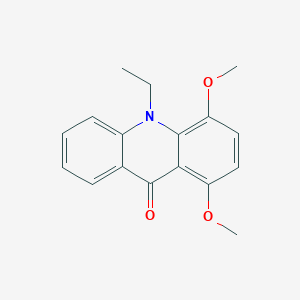
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone, also known as this compound, is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 625989. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone is part of the acridine family, characterized by its complex structure which includes an ethyl group and two methoxy groups attached to the acridinone core. The molecular formula is C17H17NO3 with a molecular weight of 295.32 g/mol. The unique arrangement of functional groups contributes to its biological activities and potential therapeutic applications.
Pharmaceutical Applications
- Antimicrobial Activity
- Anticancer Properties
-
Neuroprotective Effects
- There is growing interest in the neuroprotective properties of acridine derivatives. Some studies have reported that these compounds can inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment . For example, certain derivatives have demonstrated IC50 values in the nanomolar range against AChE, indicating potent inhibitory activity .
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various acridine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against several bacterial strains:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 125 |
| This compound | Pseudomonas aeruginosa | 250 |
This data illustrates the compound's potential as an antimicrobial agent.
Anticancer Activity
In a separate investigation into the anticancer properties of acridine derivatives:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12 |
| This compound | HeLa (Cervical Cancer) | 15 |
The results indicate promising anticancer activity, warranting further exploration into its mechanisms and efficacy in vivo.
Technological Applications
Beyond medicinal uses, acridine derivatives are also being explored for their optical properties:
Propriétés
Numéro CAS |
141992-56-5 |
|---|---|
Formule moléculaire |
C17H17NO3 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
10-ethyl-1,4-dimethoxyacridin-9-one |
InChI |
InChI=1S/C17H17NO3/c1-4-18-12-8-6-5-7-11(12)17(19)15-13(20-2)9-10-14(21-3)16(15)18/h5-10H,4H2,1-3H3 |
Clé InChI |
ILZOWHJKKJCZKS-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)OC |
SMILES canonique |
CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)OC |
Key on ui other cas no. |
141992-56-5 |
Synonymes |
10-Ethyl-1,4-dimethyoxy-9(10H)-acridinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















